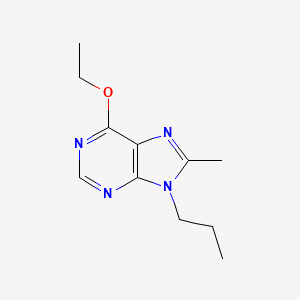

6-Ethoxy-8-methyl-9-propyl-9H-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N4O |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

6-ethoxy-8-methyl-9-propylpurine |

InChI |

InChI=1S/C11H16N4O/c1-4-6-15-8(3)14-9-10(15)12-7-13-11(9)16-5-2/h7H,4-6H2,1-3H3 |

InChI Key |

NUJAUQBMJZMROM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=NC2=C1N=CN=C2OCC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Omipalisib (GSK2126458): A Potent PI3K/mTOR Dual Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omipalisib, also known as GSK2126458, is a highly potent, orally bioavailable small molecule that has garnered significant attention in the field of oncology and cell signaling research. It functions as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This guide provides a comprehensive overview of its core chemical properties, mechanism of action, and practical applications in a research setting.

Core Molecular and Chemical Properties

Omipalisib is a pyridylsulfonamide derivative with the following key identifiers:

| Property | Value |

| CAS Number | 1086062-66-9 |

| Molecular Formula | C25H17F2N5O3S[1][2] |

| Molecular Weight | 505.50 g/mol [2] |

| IUPAC Name | 2,4-difluoro-N-[2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]-benzenesulfonamide[1] |

| Synonyms | GSK2126458, GSK458[1][2][3][4][5] |

| Appearance | Light yellow solid powder[2] |

Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common hallmark of various cancers, making it a prime target for therapeutic intervention.

Omipalisib exerts its potent anti-cancer activity by targeting two key nodes in this pathway: PI3K and mTOR. It is a highly selective inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) with Ki values in the low picomolar range.[3][5] Additionally, it inhibits both mTORC1 and mTORC2 complexes with Ki values of 0.18 nM and 0.3 nM, respectively.[3][5]

This dual inhibition leads to a comprehensive shutdown of the pathway, resulting in the suppression of downstream signaling, including the phosphorylation of Akt and S6 ribosomal protein.[5] The ultimate cellular consequences include the induction of a G1 cell cycle arrest and apoptosis.[5][6]

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Omipalisib.

Experimental Protocols and Applications

Omipalisib's potent and selective activity makes it a valuable tool for a range of in vitro and in vivo research applications.

In Vitro Cell-Based Assays

A primary application of Omipalisib is in cell-based assays to probe the PI3K/mTOR pathway and to assess the anti-proliferative effects of its inhibition.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cell lines (e.g., HCT116, Bel7404, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with a serial dilution of Omipalisib (GSK2126458) for 72 hours.[3]

-

MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of Omipalisib required to inhibit cell growth by 50%.

Expected IC50 Values in Various Cell Lines:

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Carcinoma | 0.01[3] |

| Bel7404 | Hepatocellular Carcinoma | 0.01[3] |

| MDA-MB-231 | Breast Adenocarcinoma | 0.13[3] |

Western Blotting for Pathway Analysis

Western blotting is an essential technique to confirm the on-target effects of Omipalisib by examining the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway.

Protocol: Western Blot Analysis

-

Cell Lysis: Treat cells with Omipalisib for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of Akt (p-Akt, Ser473) and S6 ribosomal protein (p-S6), as well as total Akt and S6 as loading controls.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Caption: A typical workflow for Western blot analysis to assess pathway inhibition.

In Vivo Studies and Preclinical Development

Omipalisib has demonstrated favorable pharmacokinetic properties and efficacy in preclinical tumor growth models.[1] Its oral bioavailability and dose-dependent tumor growth inhibition have positioned it as a candidate for clinical development.[5] It has been investigated in Phase 1 clinical trials for solid tumors and idiopathic pulmonary fibrosis.[4]

Conclusion

Omipalisib (GSK2126458) is a powerful research tool for investigating the PI3K/Akt/mTOR signaling pathway. Its dual inhibitory mechanism provides a robust method for interrogating the roles of these critical kinases in cancer and other diseases. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this potent inhibitor in their studies.

References

-

Definition of PI3K inhibitor GSK2126458. NCI Drug Dictionary. [Link]

Sources

6-Ethoxy-8-methyl-9-propyl-9H-purine: A Hypothetical Purine Analog for Selective PDE5 Inhibition

An In-Depth Technical Guide:

Abstract

Phosphodiesterase type 5 (PDE5) is a clinically validated enzyme target for the treatment of erectile dysfunction and pulmonary arterial hypertension. The commercial success of inhibitors such as sildenafil has spurred continued research into novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. This technical guide presents a hypothetical exploration of 6-Ethoxy-8-methyl-9-propyl-9H-purine, a novel purine analog, as a candidate for selective PDE5 inhibition. We provide a comprehensive framework for its rational design, proposed synthesis, and a multi-tiered evaluation strategy, from initial enzymatic assays to cell-based functional validation. This document serves as a roadmap for researchers and drug development professionals interested in the exploration of new purine-based PDE5 inhibitors, detailing the causality behind experimental choices and outlining self-validating protocols grounded in established scientific principles.

Introduction: The Rationale for Novel PDE5 Inhibitors

Phosphodiesterase type 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. In the corpus cavernosum of the penis and the vasculature of the lungs, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates protein kinase G (PKG) to cause smooth muscle relaxation and vasodilation. By inhibiting the degradation of cGMP, PDE5 inhibitors prolong its signaling effects, leading to enhanced vasodilation.

While existing therapies are effective, the quest for new chemical entities (NCEs) is driven by the potential for improved selectivity, particularly against other PDE isoforms like PDE6 (found in the retina, associated with visual disturbances) and PDE11 (found in skeletal muscle and testes), as well as optimized pharmacokinetic properties. The purine scaffold is a well-established starting point for kinase and phosphodiesterase inhibitors due to its structural resemblance to the endogenous substrate, guanosine. This guide focuses on the hypothetical compound, 6-Ethoxy-8-methyl-9-propyl-9H-purine, as a case study in the rational design and evaluation of a next-generation purine-based PDE5 inhibitor.

The cGMP Signaling Pathway

The diagram below illustrates the central role of PDE5 in modulating the cGMP signaling cascade, the target pathway for our proposed inhibitor.

An In-Depth Technical Guide to Purine Bioisosteres: The Pyrazolo[4,3-d]pyrimidine Scaffold in Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. However, its inherent physicochemical and metabolic liabilities often necessitate structural modifications to optimize drug-like properties. Bioisosterism, the strategy of replacing functional groups with mimics that retain biological activity, offers a powerful solution. This guide provides a comprehensive analysis of the pyrazolo[4,3-d]pyrimidine scaffold, a highly successful non-classical bioisostere of purine. We will explore the strategic rationale for its use, delve into its diverse therapeutic applications—from kinase inhibition to the treatment of erectile dysfunction—and provide detailed synthetic protocols. Through case studies and structure-activity relationship (SAR) analyses, this document serves as a technical resource for leveraging the pyrazolo[4,3-d]pyrimidine core in the design of next-generation therapeutics.

Chapter 1: The Principle of Bioisosterism in Drug Design

Introduction to Bioisosteres: Classical vs. Non-Classical

Bioisosterism is a fundamental strategy in drug design focused on the optimization of lead compounds by substituting specific atoms or groups with alternatives that possess similar physicochemical properties.[1] The objective is to fine-tune a molecule's characteristics—such as potency, selectivity, metabolic stability, and solubility—while preserving its essential interactions with the biological target.[1][2]

-

Classical Bioisosteres involve replacements with atoms or groups that share the same valency and a similar size (e.g., -F for -OH, or the replacement of -CH= with -N= in an aromatic ring).[3]

-

Non-Classical Bioisosteres , the focus of this guide, are structurally distinct groups that mimic the steric and electronic properties of the original moiety, enabling more significant modifications to the core scaffold.[1] The replacement of a purine ring with a pyrazolo[4,3-d]pyrimidine ring is a prime example of successful non-classical bioisosterism.

The Purine Scaffold: A Privileged Structure with Limitations

Purines, such as adenine and guanine, are vital components of nucleic acids and high-energy molecules like ATP. This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry, frequently used to design enzyme inhibitors and receptor modulators.[4] However, purine-based drugs can suffer from several drawbacks:

-

Metabolic Instability: Susceptibility to enzymatic degradation by enzymes like xanthine oxidase.

-

Poor Selectivity: The ubiquity of purine-binding sites across different protein families (e.g., kinases, G-protein coupled receptors) can lead to off-target effects.

-

Limited Patentability: The novelty of new purine-based drugs can be challenging to establish.

Rationale for Purine Bioisosteres: Improving Potency, Selectivity, and Pharmacokinetics

The use of bioisosteres like pyrazolo[4,3-d]pyrimidine addresses the limitations of the purine core.[3][5] By altering the arrangement of nitrogen atoms, developers can modulate the scaffold's hydrogen bonding patterns, electronic distribution, and susceptibility to metabolism.[5] This can lead to improved pharmacological profiles, including enhanced binding affinity, greater selectivity for the intended target, and better pharmacokinetic properties.[3][4]

Chapter 2: Pyrazolo[4,3-d]pyrimidine - A Versatile Purine Bioisostere

Structural and Electronic Similarities to Purines

The pyrazolo[4,3-d]pyrimidine scaffold is an isomer of purine where the imidazole ring has been replaced by a pyrazole ring. This rearrangement—effectively swapping the positions of N7 and C8 in the purine core—maintains the overall size, planarity, and key hydrogen-bonding features necessary for biological activity.[6][7] Specifically, the N1-H of the pyrazole ring can act as a hydrogen bond donor, mimicking the N9-H of adenine, while other nitrogen atoms in the fused ring system can serve as hydrogen bond acceptors, similar to N1, N3, and N7 in the purine core.[6][8] This allows pyrazolo[4,3-d]pyrimidines to effectively occupy the ATP binding pocket of many enzymes, particularly kinases.[7][9]

Advantages of the Pyrazolo[4,3-d]pyrimidine Core

The strategic rearrangement of nitrogen atoms confers several advantages over the natural purine scaffold:

-

Enhanced Selectivity: The altered electronic landscape and hydrogen bonding potential can create more specific interactions with the target protein, reducing off-target binding.

-

Improved Metabolic Profile: The scaffold is less likely to be a substrate for enzymes that metabolize purines, potentially leading to improved bioavailability and a longer half-life.

-

Synthetic Tractability: The synthesis of the pyrazolo[4,3-d]pyrimidine core is well-established and allows for diverse functionalization at multiple positions, facilitating the exploration of structure-activity relationships.[10]

-

Intellectual Property: As a distinct chemical entity, it offers a clear path to novel intellectual property.

DOT Diagram: Purine vs. Pyrazolo[4,3-d]pyrimidine

Sources

- 1. fiveable.me [fiveable.me]

- 2. sorensen.princeton.edu [sorensen.princeton.edu]

- 3. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold [pubmed.ncbi.nlm.nih.gov]

The Propyl Advantage: A Technical Guide to the Role of 9-Propyl Substitution in Enhancing Purine Receptor Binding Affinity

Abstract

In the landscape of G protein-coupled receptor (GPCR) ligand design, the purine scaffold represents a privileged framework for developing potent and selective modulators of adenosine receptors. Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions on the purine ring are critical for tuning receptor affinity and selectivity. Among these, the N9 position has emerged as a key handle for modification. This technical guide provides an in-depth analysis of the specific role of the 9-propyl substitution in influencing the binding affinity of purine derivatives for adenosine receptor subtypes. We will synthesize data from binding assays, explore the underlying structural rationale, and provide detailed experimental protocols for researchers in the field of drug discovery and pharmacology. Evidence suggests that the addition of a propyl group at the N9 position can be a decisive factor in enhancing binding, particularly for the human A2B adenosine receptor, by likely engaging with a specific hydrophobic pocket within the receptor's binding site.

Introduction: The Adenosine Receptor Family

Adenosine is an endogenous nucleoside that modulates a vast array of physiological processes, including neurotransmission, cardiac function, and inflammation. It exerts its effects by activating four distinct GPCR subtypes: A1, A2A, A2B, and A3. These receptors are distributed throughout the body and are coupled to different G proteins, leading to varied downstream signaling cascades.

-

A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

A2A and A2B Receptors: Couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP.

This differential signaling makes adenosine receptors attractive therapeutic targets for a wide range of conditions. Consequently, the development of subtype-selective agonists and antagonists is a major focus of medicinal chemistry. The purine core, being the endogenous ligand's scaffold, is a logical starting point for the design of such molecules.

The N9 Position: A Gateway to Affinity and Selectivity

The N9 position of the purine ring, which links to the ribose sugar in endogenous adenosine, is a critical site for chemical modification in the design of synthetic ligands. Replacing the ribose moiety with smaller alkyl groups removes the agonistic properties associated with the sugar and provides a vector for exploring the binding pocket, often leading to potent antagonists. The size, shape, and lipophilicity of the N9-substituent can dramatically influence how the ligand orients itself within the transmembrane helices of the receptor, thereby affecting both binding affinity and selectivity across the four receptor subtypes.

The 9-Propyl Group: A Key Determinant for A2B Receptor Interaction

While various alkyl substitutions have been explored at the N9 position, the propyl group (-(CH₂)₂CH₃) holds particular significance. Structure-activity relationship studies, especially in the context of 2,6,9-trisubstituted adenines, have revealed a distinct advantage for the 9-propyl chain.

One key study demonstrated that while 9-ethylpurine derivatives showed potency in the micromolar range at the A2B receptor, the substitution of the 9-ethyl group with a propyl chain appears to favor the interaction with human A2B receptors[1]. This suggests the presence of a hydrophobic pocket in the A2B receptor's binding site that can favorably accommodate the three-carbon chain of the propyl group, leading to enhanced van der Waals interactions and, consequently, higher binding affinity.

Quantitative Analysis of 9-Propyladenine Derivatives

To illustrate the impact of the 9-propyl substitution, the following table summarizes the binding affinities (Ki, expressed in µM) of a series of 9-propyladenine derivatives for the human A1, A2A, A3, and A2B adenosine receptors. The data is derived from a study by Gessi et al. (2007), where compounds were evaluated in radioligand binding assays for A1, A2A, and A3 receptors, and in adenylyl cyclase activity assays for the A2B receptor[1].

| Compound ID | R2 Substituent | R6 Substituent | A1 Ki (µM) | A2A Ki (µM) | A2B Ki (µM) | A3 Ki (µM) |

| 5 | -H | -NH₂ | 17 | 5.1 | >30 | 11 |

| 6 | -Cl | -NH₂ | 23 | 2.2 | >30 | 25 |

| 7 | -H | -NH-CO-CH₂-Ph | >30 | 21 | >30 | 16 |

| 8 | -Cl | -NH-CO-CH₂-Ph | >30 | 4.6 | >30 | >30 |

| 9 | -H | -NH-CO-CH₂-O-Ph-(4-Br) | 1.4 | 16 | >30 | 5.3 |

| 12 | -H | -NH-CO-CH₂-O-Ph-(4-OCH₂Ph) | 13 | 18 | 22 | 10 |

Data sourced from Gessi et al., Bioorganic & Medicinal Chemistry, 2007.[1]

Analysis of Binding Data:

-

Baseline Affinity: The parent compound, 9-propyladenine (5 ), shows weak affinity in the mid-micromolar range for A1, A2A, and A3 receptors and is inactive at A2B[1].

-

Effect of C2/C6 Substitution: The introduction of substituents at the C2 and N6 positions significantly modulates the binding profile. For instance, adding a bulky aryloxyphenylacetic chain at the N6 position in compound 12 introduces A2B receptor activity (Ki = 22 µM) where the parent compound had none[1].

-

Favoring A2A Interaction: The presence of a chlorine atom at the C2 position consistently favors interaction with the A2A subtype. For example, comparing compound 5 (Ki = 5.1 µM) with compound 6 (Ki = 2.2 µM) shows an improvement in A2A affinity[1].

-

Emergence of A1/A3 Affinity: The introduction of bulky, aromatic groups at the N6 position, as seen in compound 9 , can significantly increase binding affinity at the A1 and A3 receptors[1].

This data underscores that the 9-propyl group serves as a potent foundational element, which, when combined with other substitutions, allows for the fine-tuning of affinity and selectivity profiles across the adenosine receptor family.

Experimental Methodologies for Assessing Binding Affinity

The determination of binding affinity (Ki) is a cornerstone of drug discovery. The two primary methods used for adenosine receptors are radioligand binding assays and functional assays measuring cAMP accumulation.

Radioligand Competition Binding Assay (A1, A2A, A3 Receptors)

This method directly measures the ability of a test compound to displace a known radioactive ligand from the receptor.

Workflow Diagram:

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human adenosine receptor subtype of interest (A1, A2A, or A3).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Reaction:

-

In a 96-well plate, set up triplicate reactions containing:

-

Receptor membranes (typically 20-50 µg protein).

-

A fixed concentration of a suitable radioligand. Examples include:

-

A range of concentrations of the unlabeled test compound (e.g., 9-propyladenine derivative).

-

-

To determine non-specific binding, include control wells with an excess of a known non-radioactive antagonist (e.g., 1 mM theophylline for A1)[1].

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

Dry the filtermat and measure the retained radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage inhibition of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Functional Assay (A2B Receptors)

For A2B receptors, which often have low affinity for available radioligands, a functional assay measuring the stimulation of adenylyl cyclase is more robust. This assay measures the ability of an antagonist to inhibit the cAMP production stimulated by a known agonist.

Signaling Pathway Diagram:

Caption: Antagonism of the A2B receptor signaling pathway.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture CHO cells stably expressing the human A2B receptor in 96-well plates until confluent.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of the test antagonist (e.g., 9-propyladenine derivative) for 20-30 minutes.

-

Stimulate the cells with a fixed concentration of a reference agonist, typically NECA (5'-N-Ethylcarboxamidoadenosine), usually at its EC80 concentration, for 15-30 minutes at 37°C.

-

Include control wells with no antagonist (agonist only) and baseline wells (no agonist or antagonist).

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the lysate using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-stimulated cAMP response.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, adapted for functional antagonism[1].

-

Conclusion and Future Directions

The N9-propyl substitution on the purine scaffold is a valuable strategic element in the design of adenosine receptor antagonists. The available data strongly indicates that this three-carbon chain can enhance interactions with the receptor, particularly at the human A2B subtype, likely through improved occupancy of a hydrophobic pocket. While the 9-propyl group alone does not confer high affinity, it serves as an excellent anchor that, when combined with systematic modifications at the C2, C6, and C8 positions, can yield highly potent and selective ligands.

Future research should focus on obtaining high-resolution crystal structures of adenosine receptors in complex with a homologous series of N9-alkylpurines (e.g., methyl, ethyl, propyl, butyl). Such structural data would provide definitive evidence of the specific amino acid residues that form the hydrophobic pocket and would elucidate the precise molecular interactions that underpin the "propyl advantage." These insights will be invaluable for the rational, structure-based design of the next generation of purinergic therapeutics.

References

-

Gessi, S., et al. (2007). New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. Bioorganic & Medicinal Chemistry, 15(18), 6294-6305. [Link]

Sources

Structure-activity relationship (SAR) of 6-ethoxypurine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Ethoxypurine Derivatives

Abstract

The purine scaffold is a cornerstone of medicinal chemistry, serving as the foundation for numerous therapeutic agents due to its structural resemblance to endogenous nucleobases. Among its many variations, 6-substituted purines have emerged as a particularly fruitful area of research, with the 6-ethoxy group offering a unique combination of properties for targeted drug design. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-ethoxypurine derivatives. Authored from the perspective of a Senior Application Scientist, this document synthesizes field-proven insights with rigorous scientific data to explore how modifications to the 6-ethoxypurine core influence biological activity. We will delve into the critical role of substitutions at the N9, C2, and C8 positions, with a primary focus on their application as kinase inhibitors. This guide includes detailed experimental protocols, quantitative data summaries, and explanatory diagrams to provide researchers and drug development professionals with a thorough understanding of this important chemical class.

Introduction: The Purine Scaffold in Drug Discovery

The Versatility of the Purine Ring

The purine ring system is a privileged scaffold in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility stems from its rigid, planar structure and its rich hydrogen bonding capabilities, mimicking the interactions of adenine and guanine in countless biological processes. Consequently, purine analogs have been successfully developed to treat a wide array of diseases, from cancer to viral infections and cardiovascular disorders.[1]

Significance of the 6-Position and the Ethoxy Moiety

The C6 position of the purine ring is a critical vector for chemical modification. It projects into the solvent-exposed region of many ATP-binding pockets, making it an ideal point for introducing substituents that can enhance potency and modulate selectivity. The 6-ethoxy group, specifically, serves as an excellent starting point for several reasons:

-

Hydrogen Bond Acceptor: The oxygen atom can form a crucial hydrogen bond with the "hinge" region of many protein kinases, an interaction that anchors the inhibitor in the active site.

-

Lipophilicity: The ethyl group provides a degree of lipophilicity, which can improve cell permeability and interactions with hydrophobic pockets.

-

Synthetic Tractability: The 6-ethoxy group is readily installed from commercially available starting materials like 6-chloropurine, providing a robust entry point for library synthesis.

Key Biological Targets for 6-Ethoxypurine Derivatives

The deregulation of protein kinase activity is a hallmark of cancer, making kinases a prime target for therapeutic intervention.[1] The structural similarity of purines to ATP, the natural substrate for kinases, makes them ideal scaffolds for competitive kinase inhibitors. 6-alkoxypurine derivatives have shown significant promise in this area, demonstrating activity against targets such as Death-Associated Protein Kinase 1 (DAPK1).[1] Furthermore, the purine core is central to the design of antagonists for adenosine receptors, which are implicated in cardiovascular, inflammatory, and neurological disorders.[2]

Core SAR Insights of 6-Ethoxypurine Derivatives

The biological activity of a 6-ethoxypurine derivative is not dictated by the C6-substituent alone. It is the synergistic effect of modifications across the entire purine scaffold that fine-tunes the molecule's affinity, selectivity, and pharmacokinetic properties.

The Role of the 6-Ethoxy Group: A Gateway to Potency

The 6-ethoxy group serves primarily as a hinge-binding motif. Its size and electronics are well-suited for the ATP-binding site of many kinases. While expanding the alkoxy chain (e.g., to propoxy or butoxy) can sometimes explore deeper hydrophobic pockets, the ethoxy group often provides a balanced profile of potency and manageable lipophilicity. Further diversification at this position, for example by using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) strategy on a propargyloxy-purine intermediate, can generate large libraries to probe the surrounding chemical space.[1]

Modifications at the N9 Position: Impact on Physicochemical Properties and Activity

The N9 position is typically substituted to mimic the ribose sugar of adenosine. Traditional N9-alkyl groups are common, but recent research has shown that introducing more novel functionalities can dramatically improve drug-like properties.[1]

-

N,N-Dialkylamino or Azacycloalkan-1-yl Groups: Replacing the classic N9-alkyl chain with these nitrogen-containing groups has been shown to enhance aqueous solubility and improve the overall physicochemical profile.[1] This is a critical consideration in drug development, as poor solubility can terminate an otherwise promising lead candidate.

-

Selectivity Profile: These unique N9-substituents have also led to more selective activity profiles compared to their N9-alkylated counterparts, suggesting that the N9 position can influence the overall conformation of the molecule and its presentation to the target protein.[1]

Substitutions at the C2 Position: Tuning Selectivity

The C2 position points towards the solvent-exposed region of the ATP binding site and provides an opportunity to introduce larger substituents to gain affinity and selectivity. Structure-activity relationship studies on related 6-morpholinopurine derivatives have shown that introducing an aryl unit at the C2 position is crucial for high affinity at adenosine receptors.[3] This principle is transferable to 6-ethoxypurine derivatives targeting kinases, where a C2-aryl group can form additional van der Waals or pi-stacking interactions with non-conserved residues, thereby distinguishing between different kinase family members.

Substitutions at the C8 Position: Exploring Additional Binding Pockets

The C8 position is another key vector for modification. In the context of adenosine A2A receptor antagonists, the introduction of an ethoxy group at the C8 position of a 9-ethyladenine core was shown to produce a compound with good affinity and selectivity. This demonstrates that alkoxy groups are well-tolerated at the C8 position and can be used to probe for additional interactions. For kinase inhibitors, a small substituent at C8 can help to orient the main scaffold within the binding pocket and can be used to block the binding of undesirable off-target kinases.

Data Compendium: SAR of 6-Alkoxypurines as Kinase Inhibitors

While specific IC₅₀ values for a wide range of 6-ethoxypurine derivatives are often proprietary, the available literature allows for a qualitative summary of key SAR trends.[1]

| Position | Modification | Observed Impact on Activity / Properties | Rationale |

| C6 | Ethoxy or other small alkoxy groups | Maintains core activity as a kinase inhibitor hinge-binder. | Forms a key hydrogen bond with the kinase hinge region. |

| C6 | Diversification via CuAAC click chemistry | Generation of a library with varied activities (e.g., apoptotic induction, G2/M arrest).[1] | Allows for rapid exploration of the space around the C6 position to identify novel interactions. |

| N9 | Classic alkyl groups (e.g., methyl, ethyl) | Baseline activity , but may have suboptimal physicochemical properties. | Mimics the ribose of ATP, placing the purine core into the binding site. |

| N9 | N,N-dialkylamino or 9-(1-azacycloalkan-1-yl) | Improved physicochemical properties and more selective activity profiles .[1] | Increases polarity and solubility while potentially inducing a more selective binding conformation. |

| C2 | Aryl groups | Increased potency and selectivity .[3] | Can form additional interactions with non-conserved residues outside the core ATP-binding pocket. |

| C8 | Small alkoxy groups (e.g., ethoxy) | Modulates affinity and selectivity . | Probes for additional pockets and can sterically prevent binding to off-targets. |

Experimental Protocols

The following protocols are generalized methodologies. As a Senior Application Scientist, I must emphasize that optimization of reaction conditions and assay parameters is essential for specific target compounds and biological systems.

General Synthesis of 6-Ethoxypurine Derivatives

This protocol describes a common route starting from 6-chloropurine.

Step 1: Synthesis of 6-Ethoxypurine

-

To a solution of sodium ethoxide, freshly prepared by dissolving sodium metal (1.1 eq) in anhydrous ethanol at 0 °C, add 6-chloropurine (1.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the mixture with acetic acid and concentrate under reduced pressure.

-

Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of methanol in dichloromethane) to yield 6-ethoxypurine.

Step 2: N9-Alkylation (Example)

-

Suspend 6-ethoxypurine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.

-

Add the desired alkyl halide (e.g., iodomethane, 1.2 eq).

-

Stir the reaction at room temperature for 4-8 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the N9-alkylated product.

In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol uses a generic ATP-hydrolysis detection method (e.g., ADP-Glo™).

-

Prepare a serial dilution of the 6-ethoxypurine test compounds in DMSO. A common starting concentration is 10 mM.

-

In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP at its Km concentration in kinase buffer.

-

Add the test compounds to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at 30 °C for 1 hour.

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The light signal is proportional to the ADP generated and thus to kinase activity.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiproliferative Assay Protocol (Resazurin Reduction)

This protocol measures the metabolic activity of cells as an indicator of viability.

-

Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

-

Treat the cells with serial dilutions of the 6-ethoxypurine test compounds. Include a vehicle control (DMSO).

-

Incubate the cells for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Add resazurin solution to each well and incubate for another 2-4 hours.

-

Measure the fluorescence of the resorufin product (Ex/Em ~560/590 nm) using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine GI₅₀ (concentration for 50% growth inhibition) values.

Visualization of Key Concepts

Visual diagrams are essential for conveying complex SAR principles and experimental designs.

Diagram: General SAR of 6-Ethoxypurine Derivatives

Caption: Key modification points on the 6-ethoxypurine scaffold.

Diagram: Synthetic Workflow for 6-Ethoxypurine Analogs

Caption: High-level workflow from synthesis to SAR analysis.

Diagram: Kinase Inhibition Mechanism

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 6-Ethoxy-8-methyl-9-propyl-9H-purine vs. Sildenafil Core Architecture

This guide provides an in-depth technical comparison between the 6-Ethoxy-8-methyl-9-propyl-9H-purine scaffold (a specific DAPK-1 inhibitor chemotype) and the Sildenafil core (Pyrazolo[4,3-d]pyrimidin-7-one, a PDE5 inhibitor chemotype). It focuses on the structural divergence, synthetic accessibility, and pharmacophore mapping that dictates their distinct biological targets.

Executive Summary: The Divergence of Bioisosteres

This guide analyzes two privileged heterocyclic scaffolds that share a common ancestry as purine mimetics but occupy distinct chemical and biological spaces.

-

The Sildenafil Core (Pyrazolo[4,3-d]pyrimidin-7-one): A bioisostere of guanine designed to inhibit Phosphodiesterase Type 5 (PDE5).[1] Its key feature is the lactam motif (H-bond donor/acceptor) essential for mimicking the cGMP substrate.

-

The Target Purine (6-Ethoxy-8-methyl-9-propyl-9H-purine): A fully aromatic purine derivative identified as a Death-Associated Protein Kinase 1 (DAPK-1) inhibitor . Its key feature is the 6-ethoxy ether (H-bond acceptor only), which locks the system in an aromatic state, abolishing the H-bond donor capability required for PDE5 binding but enabling kinase interaction.[1]

Structural & Electronic Comparison

The fundamental difference lies in the H-bond donor profile and the vector of the propyl substituent .

Core Scaffold Analysis

| Feature | Sildenafil Core | 6-Ethoxy-8-methyl-9-propyl-9H-purine |

| IUPAC Core | 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one | 9H-Purine (Imidazo[4,5-d]pyrimidine) |

| Ring System | 5:6 Fused (Pyrazole-Pyrimidine) | 5:6 Fused (Imidazole-Pyrimidine) |

| C6/C7 Substituent | C7-Carbonyl (Lactam) Exhibits tautomerism but binds as the keto-form. | C6-Ethoxy (Ether) Fixed aromatic system.[1] No tautomerism. |

| H-Bond Donor | Yes (N6-H) Critical for binding Gln817 in PDE5. | No Lacks the NH donor; acts only as an acceptor.[1] |

| Propyl Group | C3-Position (Pyrazole) Projects into the hydrophobic "clamp" (P-pocket). | N9-Position (Imidazole) Projects into the ribose-binding pocket area (kinase). |

| Electronic State | Electron-deficient pyrimidine; Acidic proton (pKa ~8.7).[1] | Electron-rich imidazole; Basic pyridine-like nitrogens.[1] |

Pharmacophore Overlay Diagram

The following diagram illustrates the structural logic. Sildenafil mimics the transition state of cGMP hydrolysis, while the 6-ethoxy purine mimics the adenine core of ATP (kinase cofactor) but with a blocked C6 position.[1]

Caption: Structural divergence between the lactam-based PDE5 inhibitor core and the ether-based DAPK-1 inhibitor core.

Mechanistic Implications

Why the 6-Ethoxy Purine Fails as a PDE5 Inhibitor

PDE5 inhibitors (like Sildenafil, Vardenafil) require a specific bidentate hydrogen bond with Glutamine 817 (Gln817) in the PDE5 active site.[1]

-

Acceptor: The C=O (carbonyl) accepts a proton from the amide NH of Gln817.[1]

-

Donor: The N-H (at position 6 of sildenafil) donates a proton to the carbonyl oxygen of Gln817.[1]

The 6-Ethoxy-8-methyl-9-propyl-9H-purine lacks the N-H donor. The ethyl group at the O6 position sterically blocks the region and removes the acidic proton. Consequently, this molecule cannot form the "Gln817 clamp," rendering it inactive against PDE5.

DAPK-1 Inhibition Mechanism

This specific purine derivative was identified in a library designed to induce apoptosis in leukemic cells (Jurkat lines).[1]

-

Target: DAPK-1 (Death-Associated Protein Kinase 1).[1]

-

Binding: Kinase inhibitors typically bind to the ATP hinge region.[1] The N7 and N1 of the purine ring likely interact with the hinge backbone residues. The 8-methyl and 9-propyl groups exploit the hydrophobic regions adjacent to the ATP binding site, providing selectivity over other kinases.

Synthetic Pathways

The synthesis of these two cores requires fundamentally different strategies. Sildenafil is built via cyclization of a pyrazole, while the 6-ethoxypurine is often synthesized via a "One-Pot" Traube-like synthesis or alkylation of a precursor.

Protocol: Synthesis of 6-Ethoxy-8-methyl-9-propyl-9H-purine

Ref: Pineda de las Infantas, M. J., et al. Org. Biomol. Chem., 2015.[1][2]

Reagents: 6-Chloro-4,5-diaminopyrimidine, Propanol (as solvent/reactant), N,N-Dimethylacetamide (DMA). Methodology (One-Pot):

-

Nucleophilic Substitution: The 6-chloro-4,5-diaminopyrimidine is treated with sodium propoxide (generated in situ) or simply heated in propanol.[1] The alkoxide displaces the chloride to form the 6-alkoxy intermediate.

-

Amide Coupling & Cyclization: In the presence of DMA and heat, the diamine condenses with the amide functionality (or an added orthoester) to close the imidazole ring.[1]

-

Alkylation: If the N9-propyl is not introduced via the starting pyrimidine, it is introduced via alkylation (Propyl bromide/K2CO3), though this often yields N7/N9 mixtures. Note: The 2015 protocol uses a specific cascade where the N9 substituent is derived from the amine precursor.

Protocol: Sildenafil Core Synthesis

Reagents: 1-Methyl-3-propylpyrazole-5-carboxylic acid, Nitric acid, Thionyl chloride, Ammonia.[1] Methodology:

-

Nitration: Nitration of the pyrazole acid at position 4.[1]

-

Amide Formation: Conversion of the acid to the amide (SOCl2, then NH3).[1]

-

Reduction: Reduction of the nitro group to an amine (SnCl2/HCl or Pd/C).[1]

-

Cyclization: Reaction with a benzoyl chloride derivative (for Sildenafil) or a simple cyclizing agent (e.g., carboxylic acid) to close the pyrimidinone ring.[1]

Synthetic Workflow Diagram

Caption: Comparative synthetic pathways. The Purine route utilizes a nucleophilic aromatic substitution followed by cyclization, whereas the Sildenafil route builds the pyrimidine ring onto a pyrazole scaffold.[1]

Experimental Validation: DAPK-1 vs PDE5 Assay

To confirm the identity and activity of the 6-ethoxy purine derivative, the following assay protocols are standard.

DAPK-1 Kinase Assay (For Purine Derivative)

Objective: Determine the IC50 of the purine against Death-Associated Protein Kinase 1.

-

System: Recombinant human DAPK-1 (catalytic domain).[1]

-

Substrate: Peptide substrate (e.g., KKRPQRRYSNVF) and [γ-33P]ATP.[1]

-

Protocol:

-

Incubate 5-10 nM DAPK-1 with varying concentrations of 6-Ethoxy-8-methyl-9-propyl-9H-purine in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA).

-

Initiate reaction with MgATP mix.[1]

-

Incubate for 40 min at 30°C.

-

Stop reaction with 3% phosphoric acid.[1]

-

Spot onto P81 phosphocellulose filters; wash 3x with phosphoric acid.[1]

-

Measure radioactivity via scintillation counting.[1]

-

-

Expected Result: The 6-ethoxy derivative (specifically compound 5g or similar from the library) should show IC50 in the micromolar range (e.g., 2-10 µM) if active.[1]

PDE5 Inhibition Assay (Negative Control)

Objective: Confirm lack of PDE5 activity (selectivity).

-

System: PDE5A1 enzyme (human recombinant).[1]

-

Substrate: [3H]cGMP + unlabeled cGMP.

-

Protocol:

-

Incubate PDE5 enzyme with test compound.

-

Add substrate and incubate for 60 min at 30°C.

-

Stop reaction by boiling or adding SPA beads (Scintillation Proximity Assay).[1]

-

Result: Sildenafil (Positive Control) IC50 ≈ 3.5 nM. The 6-Ethoxy purine is expected to be inactive (IC50 > 10 µM) due to the lack of the lactam donor.

-

References

-

Pineda de las Infantas, M. J., et al. (2015).[1][2] "Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors." Organic & Biomolecular Chemistry, 13(20), 5642-5650.

-

Rotella, D. P. (2002).[1] "Phosphodiesterase 5 inhibitors: current status and potential applications." Nature Reviews Drug Discovery, 1(9), 674-682.

-

Terrett, N. K., et al. (1996).[1] "Sildenafil (VIAGRA), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction."[1] Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824.[1]

-

Wang, H., et al. (2012).[1] "Structural insight into the specific inhibition of DAPK1 by a specific inhibitor." Journal of Medicinal Chemistry. (Contextual grounding for DAPK-1 binding modes).

Sources

Strategic Functionalization of the Purine Scaffold: A Technical Review of C6-Substitution Pathways

Executive Summary

The purine heterocycle is a privileged scaffold in medicinal chemistry, serving as the structural core for endogenous ligands (ATP, GTP, adenosine) and a vast array of chemotherapeutics (e.g., mercaptopurine, cladribine, olomoucine). Among the available sites for functionalization, the C6 position is arguably the most critical determinant of biological activity and receptor selectivity.

This guide synthesizes the primary synthetic pathways for generating 6-substituted purines. Moving beyond basic textbook definitions, we analyze the mechanistic causality, experimental nuances, and scalability of three dominant methodologies: Nucleophilic Aromatic Substitution (

The Electrophilic Core: 6-Halopurines

The entry point for the vast majority of C6-functionalization campaigns is the 6-halopurine . While 6-chloropurine is the industry standard due to cost and availability, the choice of halogen significantly impacts reaction kinetics.

Reactivity Profile

The purine ring system is electron-deficient, particularly at the pyrimidine moiety (positions 2, 4, 6). The C6 position, flanked by ring nitrogens, is highly susceptible to nucleophilic attack.

-

Leaving Group Ability:

.-

Insight: While Iodine is the best leaving group, 6-iodopurine is less stable and harder to source. 6-Chloropurine is generally sufficient for standard amines and alkoxides. However, for difficult metal-catalyzed couplings (e.g., with sterically hindered boronic acids), switching to 6-bromopurine or 6-iodopurine can increase yields by facilitating the oxidative addition step.

-

-

Tautomeric Considerations: Unsubstituted purines exist in a tautomeric equilibrium (

). In solution, the

Pathway A: Nucleophilic Aromatic Substitution ( )[1][2]

This is the "workhorse" pathway for introducing heteroatoms (N, O, S) at the C6 position.

Mechanistic Logic

The reaction proceeds via an addition-elimination mechanism.[1][2][3] The nucleophile attacks the electron-deficient C6, forming a resonance-stabilized Meisenheimer-like anionic intermediate. The re-aromatization of the system drives the expulsion of the halide.

Figure 1: The addition-elimination mechanism of

Experimental Protocol: Synthesis of -Benzyladenine (Cytokinin Analog)

Objective: Displacement of chloride by benzylamine.

Reagents:

-

6-Chloropurine (1.0 eq)

-

Benzylamine (1.1 - 1.5 eq)

-

Triethylamine (

) (1.2 eq) - Acts as an HCl scavenger. -

n-Butanol (Solvent)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-chloropurine (154 mg, 1.0 mmol) in n-butanol (5 mL).

-

Addition: Add benzylamine (164

L, 1.5 mmol) and triethylamine (167-

Why n-Butanol? High boiling point (117°C) allows for sufficient thermal energy to overcome the activation barrier without requiring a sealed pressure vessel. It is also protic, which can assist in stabilizing the leaving group transition state.

-

-

Reaction: Heat to reflux (approx. 120°C) for 3–5 hours.

-

Self-Validation: Monitor by TLC (System:

9:1). The starting material (Rf ~0.5) should disappear, replaced by a more polar product spot.

-

-

Workup: Cool the mixture to room temperature. The product often precipitates directly upon cooling.

-

Purification: Filter the precipitate and wash with cold water (to remove amine salts) and cold ether. Recrystallize from ethanol if necessary.

Table 1: Nucleophile Reactivity Trends in Purine

| Nucleophile Class | Example Reagent | Conditions | Notes |

| Primary Amines | Benzylamine, Aniline | Reflux in n-BuOH or EtOH | High yields; most common transformation. |

| Secondary Amines | Morpholine, Piperidine | Reflux in n-BuOH | Slightly slower due to steric hindrance. |

| Alkoxides | NaOMe, NaOEt | Reflux in corresponding alcohol | Generates 6-alkoxypurines. Requires anhydrous conditions to prevent hydrolysis to hypoxanthine. |

| Thiols | NaSH, Alkyl thiols | DMF, Base ( | Generates 6-mercaptopurines (e.g., 6-MP). Oxidation sensitive. |

Pathway B: Transition Metal-Catalyzed Cross-Coupling

To form Carbon-Carbon (C-C) bonds at C6,

The Suzuki-Miyaura Advantage

Suzuki coupling is preferred in pharmaceutical synthesis due to the stability and low toxicity of boronic acids compared to organostannanes (Stille coupling).

Mechanism & Workflow

The cycle involves three distinct steps:

-

Oxidative Addition: Pd(0) inserts into the C-Cl bond.

-

Transmetallation: The aryl group transfers from Boron to Palladium (base-mediated).

-

Reductive Elimination: The C-C bond forms, regenerating Pd(0).[5]

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling of 6-chloropurine.

Experimental Protocol: C6-Arylation via Suzuki Coupling

Objective: Coupling 6-chloropurine with phenylboronic acid.

Reagents:

-

6-Chloropurine (1.0 eq)

-

Phenylboronic acid (1.2 - 1.5 eq)

-

Catalyst:

(5 mol%) -

Base:

(2.0 eq, aqueous solution) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): Place 6-chloropurine, phenylboronic acid, and

in a flask. Evacuate and backfill with Argon ( -

Solvent Addition: Add degassed 1,4-dioxane and water.

-

Catalyst Addition: Add

quickly under a positive stream of Argon. -

Reaction: Heat to 80–100°C for 6–12 hours.

-

Why Water? Water is essential for the transmetallation step to activate the boronic acid (forming the boronate species).

-

-

Workup: Filter through a pad of Celite to remove Palladium black. Extract with Ethyl Acetate.

-

Purification: Silica gel column chromatography.

Pathway C: Solid-Phase Synthesis (SPS)

For generating libraries of 6-substituted purines (combinatorial chemistry), SPS is superior.

Strategy: The N9-Linker Approach

The most common strategy involves anchoring the purine to the resin via the N9 position. This leaves the C6 position exposed for functionalization.

-

Loading: 2,6-Dichloropurine is attached to a Rink Amide or THP resin.

-

C6 Displacement: The C6-Cl is more reactive than C2-Cl. Mild nucleophilic substitution installs the first diversity element at C6.

-

C2 Displacement: harsher conditions (higher heat) allow substitution at C2.

-

Cleavage: Acidic cleavage releases the final product.

Figure 3: Regioselective functionalization of purines on solid support.[6]

Emerging Trends: Green & Direct Functionalization

Microwave-Assisted Synthesis

Microwave irradiation is particularly effective for

-

Mechanism:[7][1][2][3][4][5][8] Rapid dipolar rotation of the solvent (e.g., EtOH, water) creates localized superheating, accelerating the overcoming of the activation energy barrier.

Direct C-H Activation (Minisci Reaction)

Recent advances allow for the direct alkylation of the purine ring without a halogen handle, typically using radical mechanisms.

-

Reagent: Alkyl carboxylic acids + Silver catalyst + Persulfate oxidant.

-

Selectivity: Often favors C6 or C8 depending on conditions and protonation state of the purine.

References

-

Legraverend, M. (2008).[6] Recent advances in the synthesis of purine derivatives and their precursors.[9][10][11][12][13] Tetrahedron, 64(37), 8585-8603.[6]

-

Havelková, M., Hocek, M., Cesnek, M., & Dvořák, D. (1999). Cross-coupling reactions of 6-chloropurine bases with phenylboronic acids. Synlett, 1999(07), 1145-1147.

-

Bhat, S. V., et al. (2018). Microwave assisted synthesis of 6-substituted purines. Journal of Chemical Sciences.

-

Ping, Y., et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling.[14] ACS Medicinal Chemistry Letters.

-

Dahmane, R., et al. (2014). Solid phase synthesis of 2,6,9-trisubstituted purines. Journal of Organic Chemistry.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. communities.springernature.com [communities.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 13. scielo.org.mx [scielo.org.mx]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Ethoxy-8-methyl-9-propyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of the novel purine derivative, 6-Ethoxy-8-methyl-9-propyl-9H-purine. Purine analogs are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. This protocol details a robust and logical three-stage synthetic strategy, commencing with the construction of the 8-methylpurine core via a Traube synthesis, followed by a regioselective N9-propylation, and culminating in a nucleophilic aromatic substitution to introduce the C6-ethoxy group. The causality behind experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction

The purine scaffold is a privileged structure in drug discovery, forming the core of nucleic acids and participating in a myriad of cellular processes.[1] Consequently, substituted purines are excellent candidates for the development of therapeutic agents targeting various enzymes and receptors. The specific substitution pattern on the purine ring is critical for modulating biological activity. This guide focuses on the synthesis of 6-Ethoxy-8-methyl-9-propyl-9H-purine, a molecule with potential applications in pharmacological research.

The synthetic approach detailed herein is a multi-step process designed for clarity and efficiency. It begins with the widely applicable Traube purine synthesis to construct the core heterocyclic system with the desired 8-methyl substituent.[2][3] This is followed by the introduction of the N9-propyl group, a common modification in purine chemistry, where control of regioselectivity is a key consideration.[4][5] The final step involves the displacement of a chloro group at the C6 position with an ethoxy moiety, a standard transformation in the functionalization of purines.[6][7]

Overall Synthetic Workflow

The synthesis of 6-Ethoxy-8-methyl-9-propyl-9H-purine is accomplished through a three-step sequence starting from 4,5-diamino-6-chloropyrimidine. The workflow is illustrated below.

Caption: Synthetic route for 6-Ethoxy-8-methyl-9-propyl-9H-purine.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role | Supplier |

| 4,5-Diamino-6-chloropyrimidine | C₄H₅ClN₄ | 144.56 | Starting Material | Commercially Available |

| Trimethyl orthoacetate | C₅H₁₂O₃ | 120.15 | Cyclizing Agent | Commercially Available |

| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | Catalyst | Commercially Available |

| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | Solvent | Commercially Available |

| 1-Iodopropane | C₃H₇I | 169.99 | Alkylating Agent | Commercially Available |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | Commercially Available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Commercially Available |

| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | Nucleophile | Commercially Available |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | Solvent | Commercially Available |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Commercially Available |

| Hexane | C₆H₁₄ | 86.18 | Eluent | Commercially Available |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Stationary Phase | Commercially Available |

Experimental Protocols

Step 1: Synthesis of 6-Chloro-8-methyl-9H-purine (Intermediate 1)

This step employs the Traube purine synthesis, a classic and versatile method for constructing the purine ring system from a pyrimidine precursor.[8][9] The reaction involves the cyclization of 4,5-diamino-6-chloropyrimidine with trimethyl orthoacetate, which serves as the source of the C8 carbon and the 8-methyl group.

Procedure:

-

To a solution of 4,5-diamino-6-chloropyrimidine (2.0 g, 13.8 mmol) in 2-methoxyethanol (70 mL), add trimethyl orthoacetate (3.5 mL, 27.6 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 g).

-

Heat the reaction mixture to reflux for 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.

-

Partition the resulting residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Evaporate the solvent to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 6-chloro-8-methyl-9H-purine as a solid.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 6-Chloro-8-methyl-9-propyl-9H-purine (Intermediate 2)

The N9-alkylation of the purine ring is a critical step. Direct alkylation with an alkyl halide under basic conditions is a common approach, though it can sometimes lead to a mixture of N9 and N7 isomers.[5] The N9 isomer is typically the major product.[4]

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloro-8-methyl-9H-purine (1.0 g, 5.9 mmol) in anhydrous N,N-dimethylformamide (DMF) (30 mL).

-

Add anhydrous potassium carbonate (1.2 g, 8.9 mmol) to the suspension.

-

Add 1-iodopropane (0.86 mL, 8.9 mmol) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexane) to isolate 6-chloro-8-methyl-9-propyl-9H-purine.

Characterization: Confirm the structure and regioselectivity of the alkylation using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 3: Synthesis of 6-Ethoxy-8-methyl-9-propyl-9H-purine (Final Product)

The final step involves a nucleophilic aromatic substitution reaction to replace the chloro group at the C6 position with an ethoxy group. This is achieved by reacting the chlorinated purine intermediate with sodium ethoxide.[6][10]

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.2 g, 8.7 mmol) in anhydrous ethanol (40 mL) under an inert atmosphere.

-

To this solution, add 6-chloro-8-methyl-9-propyl-9H-purine (1.0 g, 4.7 mmol).

-

Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction by TLC until the starting material is consumed.[7]

-

Neutralize the reaction mixture with a few drops of dilute acetic acid.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and evaporate the solvent.

-

Purify the final product by flash column chromatography on silica gel (ethyl acetate/hexane) to obtain 6-Ethoxy-8-methyl-9-propyl-9H-purine as a pure solid.

Final Product Characterization: The identity and purity of the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Phosphorus oxychloride (if used for chlorination of a hypoxanthine precursor) is highly corrosive and reacts violently with water. Handle with extreme care.

-

Sodium metal is highly reactive with water and flammable. Handle under an inert atmosphere.

-

Organic solvents are flammable and should be kept away from ignition sources.

References

- Barlin, G. B., & Chapman, N. B. (1965). Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine. Journal of the Chemical Society B: Physical Organic, 351.

- Špaček, P., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.

- Traube, W. (1900). Ueber eine neue Synthese der Harnsäure und ihrer Derivate. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.

- A Comparative Guide to the Synthesis of 2,6,8-Trimethylpurine: An Overview of Potential Routes. (2025). Benchchem.

- Lorente-Macías, Á., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(10), e2100095.

- General pathway of Traube's method for purine synthesis.

- Traube Purine Synthesis. Scribd.

- Maddila, S., et al. (2016). An efficient and eco-friendly synthesis of 6-chloro-8-substituted-9H-purines using cellulose sulfuric acid as a reusable catalyst under solvent-free conditions. Journal of Saudi Chemical Society, 20(2), 173-177.

- Taddei, M., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-670.

- Polem, V. L., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 225-230.

- Traube purine synthesis. Slideshare.

- Synthesis of Step 2: 6-Chloro-8-propylpurine. PrepChem.com.

- Zoufal, V., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 6.

- Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906.

- 6-Chloropurine ribonucleoside synthesis. ChemicalBook.

- Method for preparing salts of 6-chloropurine.

- Product Class 17: Purines. Science of Synthesis.

- Liu, J. (2009). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive.

- Zatloukal, O., et al. (2018). Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2131), 20180252.

- Holý, A., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.

- 6-methoxy-9-methyl-9H-purine. ChemSynthesis.

- Shaw, G., & Wilson, D. V. (1962). Facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines. Journal of the Chemical Society, 2937.

- N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. SciSpace.

- Nisler, J., et al. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Bioorganic & Medicinal Chemistry, 19(23), 7271–7279.

Sources

- 1. digibug.ugr.es [digibug.ugr.es]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. scribd.com [scribd.com]

- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jchps.com [jchps.com]

Application Notes and Protocols: Nucleophilic Substitution Methods for 6-Chloropurine Derivatives

Introduction

6-Chloropurine and its derivatives are pivotal building blocks in medicinal chemistry and drug development.[1] Their importance stems from the purine scaffold, a core component of nucleosides and a privileged structure in numerous biologically active molecules. The chlorine atom at the 6-position of the purine ring is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse libraries of compounds with potential therapeutic applications, including antitumor, antiviral, and antifungal agents.[2][3] This guide provides a detailed overview of the key nucleophilic substitution methods for 6-chloropurine derivatives, complete with mechanistic insights and step-by-step protocols for researchers in the field.

The general mechanism for nucleophilic aromatic substitution at the C6 position of a purine involves the attack of a nucleophile on the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the purine ring. The presence of electron-withdrawing nitrogen atoms within the purine ring system facilitates this reaction by stabilizing the anionic intermediate.[4][5]

I. Substitution with N-Nucleophiles: Synthesis of 6-Aminopurine Derivatives

The introduction of nitrogen-based nucleophiles is a cornerstone of 6-chloropurine chemistry, leading to the formation of 6-aminopurine derivatives, which are analogues of the natural nucleobase adenine. These compounds exhibit a broad spectrum of biological activities.

Mechanistic Considerations

The reaction of 6-chloropurine with amines typically proceeds via a standard SNAr mechanism. The rate of reaction is influenced by the nucleophilicity of the amine, the solvent, and the presence of a base. The base serves to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.

Conventional Heating vs. Microwave-Assisted Synthesis

Traditional methods for the amination of 6-chloropurines often involve prolonged heating in high-boiling point solvents like DMF or n-butanol.[6][7] However, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.[2][6][7] Microwave irradiation can efficiently heat the polar reactants and solvents, leading to a rapid increase in the reaction rate.[2]

Protocol 1: Microwave-Assisted Amination of a 6-Chloropurine Derivative[2]

This protocol describes the synthesis of 2-(6'-Cyclohexylamino-purin-9'-ylmethoxy)-ethanol as an example.

Materials:

-

2-(6-Chloro-purin-9-ylmethoxy)-ethanol (starting material)

-

Cyclohexylamine (nucleophile)

-

Anhydrous Ethanol (solvent)

-

Microwave reactor vials

-

Magnetic stirrer

Procedure:

-

To a microwave reactor vial, add 2-(6-Chloro-purin-9-ylmethoxy)-ethanol (57.2 mg, 0.25 mmol).

-

Add cyclohexylamine (1.25 mmol, 5 equivalents).

-

Add anhydrous ethanol (3 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 10 minutes with a maximum power of 150 W.

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography (EtOAc/MeOH 10:1) to yield the desired product.

Data Summary: Comparison of Amination Conditions [2]

| Method | Solvent | Base | Temperature (°C) | Time | Yield (%) |

| A (Microwave) | EtOH | None | 120 | 10 min | 85 |

| B (Conventional) | BuOH | iPr2NEt | 75 | 16 h | 75 |

| C (Conventional) | EtOH | None | 75 | 16 h | 68 |

Diagram: Workflow for Microwave-Assisted Amination

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.org.mx [scielo.org.mx]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

Optimizing N9-Alkylation of 8-Methylpurine with Propyl Halides: An Application Note and Protocol

Introduction

N9-substituted purines are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, including antiviral and anticancer drugs. The strategic placement of an alkyl group at the N9 position of the purine scaffold is a critical step in the synthesis of these molecules, profoundly influencing their biological activity and pharmacological properties. However, the inherent electronic nature of the purine ring often leads to a mixture of N9 and N7 regioisomers during alkylation, presenting a significant synthetic challenge.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the N9-alkylation of 8-methylpurine with propyl halides. We will delve into the mechanistic principles governing this reaction, offer detailed experimental protocols, and discuss key optimization strategies to maximize the yield of the desired N9-propyl-8-methylpurine isomer. Furthermore, we will cover essential analytical techniques for isomer differentiation and purification strategies.

Mechanistic Insights: The N9 vs. N7 Alkylation Challenge

The alkylation of a purine, such as 8-methylpurine, typically proceeds via a nucleophilic attack of one of the nitrogen atoms of the imidazole ring (N7 or N9) on the electrophilic carbon of the propyl halide. The regioselectivity of this reaction is a delicate balance of steric and electronic factors.

The purine anion, formed in the presence of a base, is the key nucleophilic species. While the N7 position is often considered more nucleophilic, the N9 position is generally thermodynamically more stable upon substitution. Consequently, reaction conditions can be tuned to favor one isomer over the other.

The presence of a methyl group at the C8 position of the purine ring introduces a steric hindrance effect. This bulkiness in proximity to the N7 position can disfavor the approach of the alkylating agent, thereby promoting alkylation at the more accessible N9 position.[1][2]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the N9-alkylation of 8-methylpurine, from reaction setup to product analysis.

Caption: General workflow for the N9-alkylation of 8-methylpurine.

Detailed Experimental Protocols

This section provides two primary protocols for the N9-propylation of 8-methylpurine: a classical approach using an alkyl halide with a base, and the Mitsunobu reaction.

Protocol 1: Alkylation with Propyl Halide and Base

This is a widely used and cost-effective method for N-alkylation. The choice of base and solvent is crucial for achieving high regioselectivity.

Materials:

-

8-Methylpurine

-

n-Propyl bromide or n-propyl iodide

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-